N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a trifluoromethyl group, and a dihydrobenzo[b][1,4]dioxin ring . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the trifluoromethyl group, and the dihydrobenzo[b][1,4]dioxin ring would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, while the trifluoromethyl group could potentially be involved in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Structural and Energetic Analysis
Research on nicotinamide derivatives focuses on understanding the basic recognition patterns and energetic features within crystal structures. Studies on cocrystals of nicotinamide with dihydroxybenzoic acids have highlighted the importance of proton acceptors in heterocyclic compounds, showcasing the potential for developing new pharmaceuticals or materials with tailored properties (Jarzembska et al., 2017).
Therapeutic Potential
Nicotinamide derivatives have been studied for their therapeutic potential, including gastroprotective effects and anti-inflammatory actions. These findings indicate the relevance of nicotinamide derivatives in medical research, particularly in developing treatments for gastrointestinal disorders and inflammation-related conditions (Brzozowski et al., 2008).
Corrosion Inhibition
In the field of materials science, nicotinamide derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. This application is crucial for extending the lifespan of metals used in industrial applications, highlighting the chemical's utility beyond biomedical research (Chakravarthy et al., 2014).
Antimicrobial Activity
Nicotinamide and its analogues have demonstrated antimicrobial activity, suggesting potential uses in developing new antibiotics or disinfectants. This research area is particularly relevant in addressing the growing concern over antibiotic-resistant bacteria (Abunada et al., 2008).
Molecular Interaction and Drug Development
Studies on the interaction between nicotinamide derivatives and biological molecules contribute to drug development by providing insights into molecular mechanisms and potential drug targets. For instance, the inhibition of Na+/Ca2+ exchange by specific nicotinamide derivatives offers a promising approach for neuroprotective drug development (Iwamoto & Kita, 2006).
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through aromatic electrophilic substitution . The compound could bind to its target, leading to conformational changes that affect the target’s function .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Similar compounds have been shown to inhibit cholinesterases and lipoxygenase enzymes , suggesting potential effects on neurotransmission and inflammation pathways.
Pharmacokinetics
Its bioavailability, half-life, and routes of excretion remain unknown .
Result of Action
Based on its potential inhibition of cholinesterases and lipoxygenase enzymes , it could potentially affect neurotransmission and inflammatory responses.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c20-19(21,22)17-6-5-12(7-23-17)18(27)25-13-8-24-26(9-13)10-14-11-28-15-3-1-2-4-16(15)29-14/h1-9,14H,10-11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIVPARZZVIJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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